3-(fluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
3-(fluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9FO2 It features a cyclobutane ring substituted with a fluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-(fluoromethyl)cyclobutane-1-carboxylic acid involves the following steps:
Starting Material: The synthesis typically begins with cyclobutanone.
Fluoromethylation: The cyclobutanone is subjected to fluoromethylation using a reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group.
Carboxylation: The resulting fluoromethylcyclobutane is then carboxylated using carbon dioxide in the presence of a base like sodium hydride to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(fluoromethyl)cyclobutane-1-carboxylic acid serves as a building block for more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It is investigated for use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the chemical industry, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 3-(fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Contains three fluorine atoms instead of one.
Cyclobutane-1-carboxylic acid: Lacks the fluoromethyl group.
3-(chloromethyl)cyclobutane-1-carboxylic acid: Contains a chloromethyl group instead of a fluoromethyl group.
Uniqueness
3-(fluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of a single fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its analogs.
Properties
CAS No. |
1613330-51-0 |
---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
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